1,1',3,3,3',3'-Hexamethyl-4,5,4',5'-dibenzoindodicarbocyanine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide is a chemical compound with the molecular formula C35H35IN2 and a molecular weight of 610.57 g/mol . It is known for its use as a fluorescent dye, particularly in biological and medical research due to its high extinction coefficients and polarity-dependent fluorescence .
Preparation Methods
The synthesis of 1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide involves the reaction of N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride with 1,2,3,3-Tetramethylbenz[e]indolium iodide . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its absorption and emission spectra.
Substitution: Substitution reactions involving the iodide ion can lead to the formation of different derivatives with potentially unique properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide is widely used in scientific research, particularly in the following fields:
Chemistry: As a fluorescent dye, it is used in various analytical techniques, including fluorescence spectroscopy and microscopy.
Medicine: The compound is used in diagnostic imaging and as a tracer in various medical applications.
Mechanism of Action
The mechanism of action of 1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide involves its incorporation into cellular membranes or binding to lipophilic biomolecules. This incorporation enhances its fluorescence, making it useful for imaging and detection purposes . The compound’s high extinction coefficients and short excited-state lifetimes contribute to its effectiveness as a fluorescent dye.
Comparison with Similar Compounds
1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide can be compared with other similar compounds, such as:
1,2,3,3-Tetramethylbenz[e]indolium iodide: A precursor in its synthesis.
DiI, DiO, DiD, and DiR dyes: These are also lipophilic fluorescent stains used for labeling membranes and hydrophobic structures.
Hexacyanine dyes: These compounds share similar structural features and applications in fluorescence imaging.
The uniqueness of 1,1’,3,3,3’,3’-Hexamethyl-4,5,4’,5’-dibenzoindodicarbocyanine iodide lies in its specific fluorescence properties, which make it particularly suitable for certain imaging and analytical applications.
Properties
CAS No. |
1528736-18-6 |
---|---|
Molecular Formula |
C35H35IN2 |
Molecular Weight |
610.6 |
Purity |
96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.